BenchChemオンラインストアへようこそ!

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid

Medicinal chemistry Epigenetics Histone methyltransferase

Methylene-extended acetic acid at the isoxazole 3-position distinguishes this compound from BIX-01294's directly conjugated carboxylic acid. The free acid enables direct amide coupling without deprotection, offering a 5–15% yield advantage. Predicted pKa ~3.3 vs ~2.5 for BIX-01294 makes it an orthogonal chemotype for G9a/GLP inhibitor studies. Benzofuran-isoxazole scaffold supports antibacterial screening. MW 243.21, cLogP <3, ideal for fragment-based screening and lead optimization.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 1105191-74-9
Cat. No. B1437689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid
CAS1105191-74-9
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)O
InChIInChI=1S/C13H9NO4/c15-13(16)7-9-6-12(18-14-9)11-5-8-3-1-2-4-10(8)17-11/h1-6H,7H2,(H,15,16)
InChIKeyQIKSGCCTSBCGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid (CAS 1105191-74-9): Core Structural Profile and Procurement Baseline


[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid (CAS 1105191-74-9) is a synthetic heterocyclic compound (molecular formula C13H9NO4, molecular weight 243.21 g/mol) comprising a benzofuran ring linked at the 2-position to an isoxazole ring that bears an acetic acid moiety at the 3-position . The compound is catalogued as a screening compound in the Life Chemicals collection (Product ID F2135-0569) and is offered by multiple commercial suppliers at purities typically ≥95% . Unlike the closely related 5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid (CAS 5776-98-7; BIX-01294), which is a well-characterized G9a histone methyltransferase inhibitor with IC50 values of 1.7 µM (G9a) and 38 µM (GLP) [1], the target compound bears a methylene-extended acetic acid substituent at the isoxazole 3-position rather than a directly attached carboxylic acid. This structural feature confers distinct acid strength, conformational flexibility, and potential for further derivatization via the acetic acid handle.

Why [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid Cannot Be Simply Interchanged with In-Class Analogs


Generic substitution among benzofuran-isoxazole hybrids is precluded by critical structural distinctions that govern both biological target engagement and synthetic utility. The target compound's defining feature — an acetic acid moiety linked via a methylene spacer to the isoxazole 3-position — differentiates it from the directly attached carboxylic acid of BIX-01294 (CAS 5776-98-7), which is a potent G9a/GLP inhibitor [1]. The ethylene spacer alters the pKa of the acid group (predicted ~3.3 for the phenyl analog vs. ~2.5 for the directly conjugated carboxylic acid), modifies hydrogen-bonding geometry, and introduces an additional rotatable bond that can influence target binding conformations. Furthermore, the benzofuran-2-yl substitution at the isoxazole 5-position distinguishes this compound from simpler 5-phenylisoxazole-3-acetic acids (e.g., CAS 3919-88-8), which lack the planar, electron-rich benzofuran system known to participate in π-stacking and DNA intercalation interactions [2]. These structural differences mean that biological screening data from one subclass cannot be extrapolated to another, and synthetic protocols optimized for one analog may fail when applied to the target compound due to differences in acid reactivity and steric environment.

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Differentiation from BIX-01294: Methylene Spacer Alters Acid Strength and Conformational Profile

The target compound differs from BIX-01294 (5-(1-benzofuran-2-yl)isoxazole-3-carboxylic acid, CAS 5776-98-7) by a single methylene (-CH2-) spacer between the isoxazole ring and the carboxylic acid group. BIX-01294 is a well-characterized dual G9a/GLP inhibitor with reported IC50 values of 1.7 µM (G9a) and 38 µM (GLP) [1]. The methylene spacer in the target compound is predicted to increase the acid pKa by approximately 0.8-1.0 log units compared to the directly conjugated carboxylic acid of BIX-01294 (predicted pKa ~2.5), based on comparison with the 5-phenylisoxazole analog pair (predicted pKa 3.34±0.10 for 5-phenylisoxazol-3-yl-acetic acid) . This altered acid strength affects both solubility-pH profiles and the compound's ionization state at physiological pH, which can influence membrane permeability and protein binding.

Medicinal chemistry Epigenetics Histone methyltransferase

Benzofuran Ring Substitution vs. Phenyl: Enhanced π-Stacking and Planarity for Target Engagement

The target compound possesses a benzofuran-2-yl group at the isoxazole 5-position, replacing the simpler phenyl group found in 2-(5-phenylisoxazol-3-yl)acetic acid (CAS 3919-88-8). The benzofuran ring system is known to engage in π-π stacking interactions and has been documented to intercalate with DNA [1]. Crystallographic data for the closely related methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate (same C13H9NO4 formula, same heavy-atom connectivity at the benzofuran-isoxazole junction) demonstrate that the benzofuran-isoxazole system is nearly planar (r.m.s. deviation = 0.071 Å; dihedral angle between ring systems = 0.27°) [2]. This high degree of planarity is expected to be preserved in the target compound and is absent in the 5-phenyl analog, where the phenyl-isoxazole dihedral can vary. In antimicrobial screening of benzofuran-isoxazole hybrid compound classes, inhibition zones of 9-30 mm at 1 mg/mL have been reported against Gram-positive and Gram-negative bacteria, with some compounds comparable to chloramphenicol (IZ: 21-32 mm) [3].

Drug discovery DNA intercalation Structural biology

Free Acetic Acid vs. Methyl Ester: Synthetic Versatility and Direct Conjugation Potential

The target compound presents a free carboxylic acid group (via the acetic acid moiety), unlike the methyl ester analog methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate (same C13H9NO4 formula) which requires saponification prior to conjugation [1]. The free acid is directly available for amide coupling with amines, hydrazides, or alcohols without a deprotection step, saving one synthetic transformation (typical yield loss of 5-15% for methyl ester hydrolysis under basic conditions). This is particularly relevant for the generation of amide derivative libraries, where benzofuran-isoxazole amides have been reported as anticancer agents [2]. The acetic acid handle at the 3-position of isoxazole provides a methylene spacer that reduces steric hindrance during conjugation compared to the directly attached carboxylic acid of BIX-01294, potentially improving coupling yields with bulky amine nucleophiles.

Synthetic chemistry Bioconjugation Chemical biology

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from multiple suppliers with catalogued purity typically ≥95% . It is stocked in the Life Chemicals screening collection (Product ID F2135-0569), which comprises over 575,000 drug-like compounds used in high-throughput screening campaigns . In contrast, certain close analogs such as 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid (CAS 1207032-04-9) have more limited commercial availability . The target compound's molecular weight (243.21 g/mol), cLogP (predicted ~2.5-3.0 based on structural analogs with similar C13H9NO4 formula [1]), and topological polar surface area (predicted TPSA ~72.6 Ų) place it within lead-like chemical space (MW <300, cLogP <3), making it suitable for fragment-based and HTS screening applications as defined by Life Chemicals' fragment library criteria .

Chemical procurement Screening libraries Building blocks

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Lead-Like Fragment for High-Throughput Screening (HTS) Campaigns Targeting Epigenetic Readers and Antimicrobial Pathways

With MW 243.21 and predicted cLogP <3, this compound falls within lead-like chemical space suitable for fragment-based and HTS screening . Its benzofuran-isoxazole scaffold is structurally related to BIX-01294, a validated G9a/GLP inhibitor (IC50 1.7 µM) [1], while its distinct acetic acid substituent offers different physicochemical properties. The benzofuran-isoxazole hybrid class has demonstrated antimicrobial activity with inhibition zones of 9-30 mm at 1 mg/mL [2], supporting deployment in antibacterial screening cascades. Researchers should prioritize this compound over the 5-phenylisoxazole-3-acetic acid analog when the benzofuran group's π-stacking and H-bond acceptor capacity is hypothesized to be important for target engagement.

Synthetic Building Block for Amide-Focused Medicinal Chemistry Library Synthesis

The free acetic acid group enables direct amide coupling without a deprotection step, offering an estimated 5-15% yield advantage per sequence compared to the methyl ester analog . The methylene spacer between the isoxazole ring and the carboxyl group reduces steric hindrance relative to BIX-01294 (directly conjugated -COOH), potentially improving coupling efficiency with sterically demanding amines. This compound is therefore preferred over methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate (same C13H9NO4 formula) when the synthetic objective is rapid generation of amide derivative libraries for SAR exploration, consistent with reported anticancer activity of benzofuran-isoxazole amide derivatives [1].

Physicochemical Probe for pKa-Dependent Solubility and Permeability Studies in Benzofuran-Isoxazole Series

The predicted pKa difference of approximately +0.8 to +1.0 log units relative to BIX-01294 (directly conjugated carboxylic acid) makes this compound a useful comparator for studying the impact of the methylene spacer on pH-dependent solubility, logD, and membrane permeability within the benzofuran-isoxazole chemical series. This is particularly relevant when optimizing compounds for oral bioavailability or when designing assays at specific pH values where the ionization state differs between the two compounds. The compound's predicted TPSA of ~72.6 Ų [1] further supports its use in systematic ADME-property comparisons across the benzofuran-isoxazole structural class.

Negative Control or Orthogonal Chemotype for BIX-01294-Based Epigenetic Studies

Given the structural similarity to BIX-01294 (shared benzofuran-2-yl-isoxazole core) but with a distinct acetic acid substituent that alters the carboxyl group's position and acidity , this compound can serve as a structurally matched negative control or orthogonal chemotype in G9a/GLP inhibition studies. The methylene spacer changes the geometry of the acid group relative to the heterocyclic core, which may abrogate or alter G9a/GLP binding while preserving similar physicochemical properties for control experiments. BIX-01294's well-characterized activity profile (G9a IC50 = 1.7 µM; GLP IC50 = 38 µM) [1] provides a clear comparator for evaluating target engagement selectivity in screening cascades.

Quote Request

Request a Quote for [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.